5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with a unique structure that includes a dimethylamino group, a nitrobenzyl thioether, and a tetrahydropyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-(dimethylamino)phenyl)imino)-8(5H)-quinolinone
- 4-(dimethylamino)phenyl isocyanate
Uniqueness
Compared to similar compounds, 5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C28H29N5O4S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H29N5O4S/c1-28(2)13-20-23(21(34)14-28)22(17-7-11-18(12-8-17)32(3)4)24-25(29-20)30-27(31-26(24)35)38-15-16-5-9-19(10-6-16)33(36)37/h5-12,22H,13-15H2,1-4H3,(H2,29,30,31,35) |
InChI Key |
YJVZYFARONZPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)N(C)C)C(=O)C1)C |
Origin of Product |
United States |
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